molecular formula C5H2F3NO2S B2639351 2,3-Difluoropyridine-4-sulfonyl fluoride CAS No. 2356479-47-3

2,3-Difluoropyridine-4-sulfonyl fluoride

Cat. No.: B2639351
CAS No.: 2356479-47-3
M. Wt: 197.13
InChI Key: JMXBNPGUGSSMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Please consult the safety data sheet of “2,3-Difluoropyridine-4-sulfonyl fluoride” for specific safety and hazard information.

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be applied to the synthesis of “2,3-Difluoropyridine-4-sulfonyl fluoride” in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoropyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. This process typically features mild reaction conditions using readily available reagents . The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and stability characteristics. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2,3-difluoropyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXBNPGUGSSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1S(=O)(=O)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.